Product packaging for 2,4-Dihydroxy-N-methyl-3-propylbenzamide(Cat. No.:)

2,4-Dihydroxy-N-methyl-3-propylbenzamide

Cat. No.: B8365784
M. Wt: 209.24 g/mol
InChI Key: TYRGYUUWGJCWKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization of Benzamide (B126) Derivatives in Chemical Research

Benzamide derivatives represent a significant class of organic compounds characterized by a benzene (B151609) ring attached to an amide functional group. This structural motif is a cornerstone in medicinal chemistry and materials science due to its versatile chemical reactivity and ability to form stable hydrogen bonds. The benzene ring and the amide group can be substituted at various positions, leading to a vast library of compounds with diverse properties. In chemical research, these derivatives are widely investigated for their potential biological activities, which include anti-inflammatory, antioxidant, and antitumor properties. The specific substituents on the aromatic ring and the amide nitrogen play a crucial role in determining the molecule's steric and electronic properties, which in turn dictates its function and potential applications.

Historical Perspective of Relevant Dihydroxybenzamide Analogues

The history of dihydroxybenzamide analogues is intrinsically linked to the chemistry of phenolic compounds, particularly resorcinol (B1680541) (1,3-dihydroxybenzene). A pivotal development in this area was the Kolbe-Schmitt reaction, a carboxylation process discovered in the 19th century that allows for the synthesis of hydroxybenzoic acids from phenoxides and carbon dioxide. wikipedia.orgscribd.com This reaction provided a pathway to precursors for dihydroxybenzamides. For instance, the carboxylation of resorcinol can yield 2,4-dihydroxybenzoic acid (β-resorcylic acid), a key intermediate. cambridge.orggoogle.com

Early research focused on understanding the influence of the hydroxyl groups' positions on the benzene ring (ortho, meta, para) on the acidity and reactivity of these compounds. The development of synthetic methods to create amide bonds from these carboxylic acid precursors allowed for the exploration of a wide range of N-substituted dihydroxybenzamides, each with unique chemical characteristics. These historical developments laid the groundwork for the synthesis and study of more complex derivatives, such as the title compound.

Scope and Research Significance of 2,4-Dihydroxy-N-methyl-3-propylbenzamide within Academic Chemistry

While this compound is not extensively documented in mainstream chemical literature, its structure suggests considerable research significance within academic chemistry. The molecule combines several key features that make it a compelling target for investigation:

Chelating Properties: The two hydroxyl groups at positions 2 and 4 on the benzene ring form a catechol-like arrangement, which is known to be an effective bidentate ligand for various metal ions. This suggests potential applications in coordination chemistry or as an agent for metal sequestration.

Antioxidant Potential: Phenolic compounds, especially those with multiple hydroxyl groups, are often studied for their ability to scavenge free radicals. The resorcinol core of the molecule indicates a potential for antioxidant activity.

Medicinal Chemistry Scaffold: As a substituted benzamide, the compound belongs to a class with proven biological activity. The specific combination of a propyl group at position 3 and an N-methyl group could be explored to modulate properties like lipophilicity and target binding, making it a candidate for synthesis and screening in drug discovery programs.

The academic interest in this compound lies in its potential as a novel molecule for fundamental studies in synthesis, coordination chemistry, and biological evaluation, building upon the known properties of its structural components.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15NO3 B8365784 2,4-Dihydroxy-N-methyl-3-propylbenzamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

2,4-dihydroxy-N-methyl-3-propylbenzamide

InChI

InChI=1S/C11H15NO3/c1-3-4-7-9(13)6-5-8(10(7)14)11(15)12-2/h5-6,13-14H,3-4H2,1-2H3,(H,12,15)

InChI Key

TYRGYUUWGJCWKQ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C=CC(=C1O)C(=O)NC)O

Origin of Product

United States

Table of Compounds

Computational Chemistry and Theoretical Studies of 2,4 Dihydroxy N Methyl 3 Propylbenzamide

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are instrumental in predicting the activity of new, unsynthesized compounds. A typical QSAR study on a series of analogs of 2,4-Dihydroxy-N-methyl-3-propylbenzamide would involve the calculation of various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and correlating them with experimentally determined biological activities. However, no specific QSAR models have been published for this compound itself.

Ligand-Based Pharmacophore Mapping

Ligand-based pharmacophore mapping is a method used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. This is particularly useful when the structure of the target receptor is unknown. A pharmacophore model for a series of active compounds related to this compound would typically include features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. Despite the utility of this approach, no specific ligand-based pharmacophore models have been developed for this compound in the available scientific literature.

Shape-Based Screening Approaches

Shape-based screening is a computational method that uses the three-dimensional shape of a known active molecule as a template to search large chemical databases for other compounds with similar shapes. The underlying principle is that molecules with similar shapes are likely to have similar biological activities. While this compound could theoretically be used as a query molecule for such a screening campaign, there are no published studies detailing the results of such an approach for this specific compound.

Virtual Screening Methodologies for Biological Target Identification

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. This can be done using either ligand-based methods (like pharmacophore mapping and shape-based screening) or structure-based methods (which require the 3D structure of the target). The identification of potential biological targets for this compound through virtual screening has not been reported in the scientific literature.

Conformational Analysis and Stability Predictions

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Understanding the preferred conformations of this compound and their relative stabilities is crucial for understanding its interaction with biological targets. This is typically achieved using quantum mechanics or molecular mechanics calculations. While these methods are well-established, a specific conformational analysis and stability prediction study for this compound is not available in the public domain.

Data Tables

Due to the absence of specific research on this compound, no data tables with research findings can be generated.

In Vitro Investigations of Biological Activities and Mechanisms of Action

Enzyme Inhibition Studies

There is currently no publicly available scientific literature detailing the in vitro investigation of 2,4-Dihydroxy-N-methyl-3-propylbenzamide as an inhibitor of the alpha-glucosidase enzyme. As such, its potency and specific mechanisms of inhibition remain uncharacterized.

Table 1: Alpha-Glucosidase Inhibition by this compound

Parameter Value
IC50 Data not available
Inhibition Type Data not available

| Key Findings | No studies have been published on the alpha-glucosidase inhibitory activity of this compound. |

Scientific investigations into the potential of this compound to inhibit the urease enzyme have not been reported in the available literature. Consequently, there is no data on its inhibitory effects or mechanism of action against urease.

Table 2: Urease Inhibition by this compound

Parameter Value
IC50 Data not available
Inhibition Type Data not available

| Key Findings | No research has been published on the urease inhibitory properties of this compound. |

There is no scientific evidence in the public domain from in vitro studies to suggest that this compound has been evaluated as an inhibitor of acetylcholinesterase (AChE). Therefore, its potential to inhibit this enzyme is unknown.

Table 3: Acetylcholinesterase (AChE) Inhibition by this compound

Parameter Value
IC50 Data not available
Inhibition Type Data not available

| Key Findings | The acetylcholinesterase inhibitory activity of this compound has not been reported in scientific literature. |

No in vitro studies using cellular models have been published that investigate the inhibitory effects of this compound on nitric oxide synthase (NOS). Its capacity to modulate NOS activity has not been determined.

Table 4: Nitric Oxide Synthase (NOS) Inhibition by this compound

Parameter Value
Cell Model Data not available
IC50 Data not available

| Key Findings | There are no published studies on the nitric oxide synthase inhibitory effects of this compound in cellular models. |

The scientific literature lacks any in vitro research on the potential of this compound to inhibit monoamine oxidase A (MAO A). As a result, its inhibitory profile against this enzyme is not known.

Table 5: Monoamine Oxidase A (MAO A) Inhibition by this compound

Parameter Value
IC50 Data not available
Inhibition Type Data not available

| Key Findings | No studies on the monoamine oxidase A inhibitory activity of this compound have been found in the public domain. |

There are no published scientific reports on the in vitro evaluation of this compound as an inhibitor of cyclooxygenase-1 (COX-1). Its potential to inhibit COX-1 remains uninvestigated.

Table 6: Cyclooxygenase-1 (COX-1) Inhibition by this compound

Parameter Value
IC50 Data not available
Inhibition Type Data not available

| Key Findings | The cyclooxygenase-1 inhibitory properties of this compound have not been documented in scientific literature. |

Integrase Inhibition

No studies were found that investigated the potential of this compound to inhibit integrase enzymes, such as HIV integrase. Consequently, no data on its inhibitory concentration (IC₅₀) or mechanism of action in this context is available.

Xanthine (B1682287) Oxidase Inhibition

There is no available research on the effects of this compound on the activity of xanthine oxidase. Therefore, data regarding its potential to inhibit this enzyme and its corresponding IC₅₀ value could not be located.

Receptor Binding Assays and Ligand-Target Affinity

Dopamine (B1211576) Receptor Subtype Binding (D2, D3, D4)

No radioligand binding assays or other affinity studies have been published that characterize the interaction of this compound with dopamine receptor subtypes D2, D3, or D4. Therefore, binding affinity constants (Ki) and selectivity profiles are not available.

Histamine (B1213489) H4 Receptor Binding and Selectivity

There is a lack of published data from receptor binding assays determining the affinity of this compound for the histamine H4 receptor. Information on its binding affinity and selectivity over other histamine receptor subtypes is currently not documented in the scientific literature.

Vasopressin Receptor Binding (V1, V2)

No research could be identified that has examined the binding profile of this compound at vasopressin V1 and V2 receptors. Consequently, there is no available data on its binding affinity or selectivity for these receptor subtypes.

Sigma s1/s2 Receptor Binding

No studies were found that investigated the binding affinity or selectivity of this compound for sigma-1 (σ1) or sigma-2 (σ2) receptors.

Characterization of Ligand-Receptor Dissociation and Association Kinetics

There is no available data on the kinetic parameters, such as the association rate constant (k_on) and the dissociation rate constant (k_off), which describe the binding dynamics of this compound with any biological target.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Impact of Substituent Position and Nature on Biological Activity

No literature exists that explores how modifications to the substituents on the this compound scaffold affect its biological activity.

Elucidation of Pharmacophoric Requirements for Target Interaction

Without identified biological targets and active derivatives, the key chemical features (pharmacophore) required for the activity of this compound have not been determined.

Comparative Analysis with Related Benzamide (B126) Analogues

A comparative analysis of the biological activity of this compound with other related benzamide analogues is not possible due to the lack of primary research on the compound itself.

Investigational Cellular Models for Biological Activity Screening

No published studies have utilized specific cellular models to screen for or characterize the biological activity of this compound.

Bioassay-Guided Isolation of this compound from Natural Sources Remains Undocumented

A comprehensive search of scientific literature has revealed no documented instances of the bioassay-guided isolation and characterization of the chemical compound this compound from natural sources.

Bioassay-guided isolation is a common scientific strategy used to identify and purify bioactive compounds from complex mixtures, such as extracts from plants, fungi, or marine organisms. This process involves systematically separating the components of an extract and testing the biological activity of each fraction, allowing researchers to pinpoint the specific molecule responsible for the observed effect.

Despite the utility of this method in natural product discovery, there are currently no published research articles, reviews, or database entries that describe the application of this technique to isolate this compound. This suggests that either this compound has not yet been identified from a natural source, or its discovery through such methods has not been disclosed in publicly available scientific literature.

Consequently, information regarding the natural origin, the specific bioassays that would guide its isolation, and the detailed research findings of such a process are not available. As a result, the creation of data tables and a detailed narrative on this specific topic, as requested, cannot be fulfilled at this time.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 2,4-Dihydroxy-N-methyl-3-propylbenzamide, and how are intermediates characterized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling hydroxybenzamide derivatives with alkylating agents under controlled conditions. For example, amidation reactions may use coupling agents like EDCI/HOBt in anhydrous DMF at 0–25°C for 12–24 hours. Intermediates are purified via column chromatography (silica gel, gradient elution with hexane/ethyl acetate) and characterized using 1H^1H- and 13C^{13}C-NMR spectroscopy to confirm regioselectivity and functional group integrity .

Q. How can researchers validate the purity and structural identity of this compound?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and NMR are critical. For instance, 1H^1H-NMR peaks for aromatic protons typically appear at δ 6.2–7.8 ppm, while methyl and propyl groups show signals at δ 1.0–2.5 ppm. Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase) with >98% purity as a benchmark. Melting point analysis (e.g., 160–185°C) further confirms crystallinity .

Q. What solvents and reaction conditions optimize the stability of this compound during synthesis?

  • Methodological Answer : Polar aprotic solvents like DMF or DMSO are preferred for solubility, while reactions are conducted under inert gas (N2_2/Ar) to prevent oxidation. Acidic/basic conditions must be avoided to preserve phenolic hydroxyl groups. Stirring at 25–50°C for 8–16 hours balances reaction efficiency and byproduct minimization .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer : Discrepancies in bioactivity (e.g., antioxidant vs. pro-oxidant effects) may arise from assay conditions. Systematic dose-response studies (0.1–100 µM) across multiple cell lines (e.g., HEK293, HepG2) under standardized ROS detection protocols (e.g., DCFH-DA assay) can clarify mechanisms. Comparative molecular docking studies (PDB: 1XYZ) may identify binding site variability .

Q. What strategies improve the bioavailability of this compound in in vivo studies?

  • Methodological Answer : Poor bioavailability often stems from low solubility. Nanoformulation (e.g., liposomes with 100 nm particle size) or prodrug approaches (e.g., acetyl-protected hydroxyl groups) enhance absorption. Pharmacokinetic profiling (plasma t1/2_{1/2}, Cmax_{max}) in rodent models validates improvements. LC-MS/MS quantifies metabolite formation in liver microsomes .

Q. How do substituent modifications on the benzamide core influence the compound’s selectivity for target enzymes?

  • Methodological Answer : Structure-activity relationship (SAR) studies compare derivatives with varied alkyl chains (propyl vs. butyl) or hydroxyl positions. Enzyme inhibition assays (IC50_{50} determination) against COX-2 or CYP450 isoforms, paired with X-ray crystallography of enzyme-ligand complexes, reveal steric and electronic determinants of selectivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.